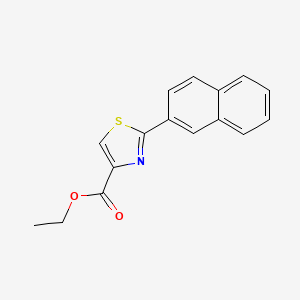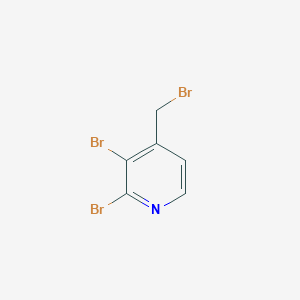
Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of the naphthyl group enhances the compound’s aromaticity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate typically involves the condensation of 2-naphthylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated processes are often employed to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring or the naphthyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole or naphthyl moieties .
Applications De Recherche Scientifique
Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthyl group enhances the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: Known for its antiviral properties.
4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester: Exhibits potent antioxidant activity
Uniqueness
Ethyl 2-(2-Naphthyl)thiazole-4-carboxylate is unique due to the presence of the naphthyl group, which enhances its aromaticity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C16H13NO2S |
|---|---|
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
ethyl 2-naphthalen-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H13NO2S/c1-2-19-16(18)14-10-20-15(17-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3 |
Clé InChI |
HQGZODLABZZWQB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)



![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)

![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)


